molecular formula C13H11N3O4S B2686373 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 895648-74-5

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2686373
CAS No.: 895648-74-5
M. Wt: 305.31
InChI Key: QMABFLJXPVOIRB-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines This compound is characterized by the presence of a benzene ring fused to a thiadiazine ring, with a nitrophenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 3-nitroaniline with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then cyclized with thionyl chloride to yield the desired benzothiadiazine compound. The reaction conditions generally require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives.

    Substitution: Halogenated, alkylated, or acylated derivatives depending on the reagents used.

Scientific Research Applications

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
  • 3-(2-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
  • 3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives

Uniqueness

The unique structural features of this compound, such as the position of the nitrophenyl group and the specific arrangement of the benzothiadiazine ring, contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable target for further research and development.

Biological Activity

3-(3-nitrophenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which contributes to its biological activity. The molecular formula is C10H8N4O4SC_{10}H_{8}N_{4}O_{4}S with a molecular weight of approximately 288.26 g/mol. Its structural features include a benzothiadiazine core, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antioxidant Activity : Studies have shown that derivatives of benzothiadiazines possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal activities against various pathogens.
  • Anti-inflammatory Properties : It has been implicated in reducing inflammation in cellular models, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory processes and microbial growth.
  • Interaction with Cellular Pathways : It may modulate signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity of this compound:

  • Antioxidant Studies : A study evaluating the antioxidant capacity revealed that the compound effectively scavenges free radicals, showing promise for applications in oxidative stress-related conditions .
  • Antimicrobial Assays : In vitro tests demonstrated that the compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Cytotoxicity Testing : In a series of cytotoxicity assays against various cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating substantial cytotoxic effects .

Data Summary Table

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against multiple pathogens
CytotoxicityIC50 values indicate substantial effects
Anti-inflammatoryReduction in inflammatory markers

Properties

IUPAC Name

3-(3-nitrophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)21(19,20)15-13/h1-8,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMABFLJXPVOIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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